molecular formula C10H18N2 B13302653 4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile

4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile

Cat. No.: B13302653
M. Wt: 166.26 g/mol
InChI Key: WSVHNVYADIEHTJ-UHFFFAOYSA-N
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Description

4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile is an organic compound with the molecular formula C10H18N2 It is characterized by a cyclohexane ring substituted with an ethylamino group and a carbonitrile group

Preparation Methods

The synthesis of 4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with ethylamine, followed by the introduction of a nitrile group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions. .

Scientific Research Applications

4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in various chemical reactions, altering the compound’s activity. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile can be compared with similar compounds such as:

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

4-(ethylaminomethyl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C10H18N2/c1-2-12-8-10-5-3-9(7-11)4-6-10/h9-10,12H,2-6,8H2,1H3

InChI Key

WSVHNVYADIEHTJ-UHFFFAOYSA-N

Canonical SMILES

CCNCC1CCC(CC1)C#N

Origin of Product

United States

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